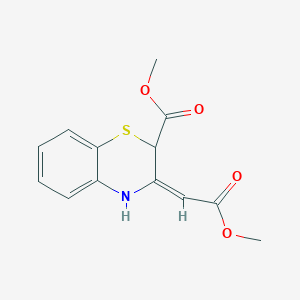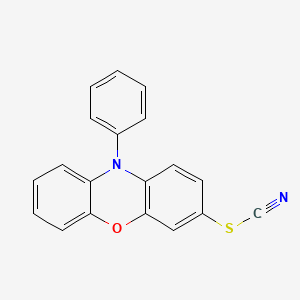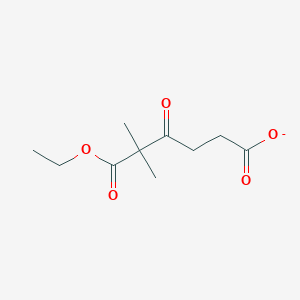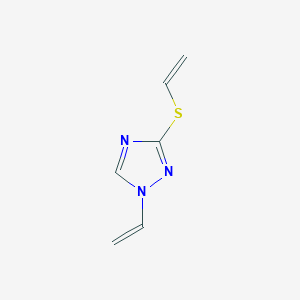
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethenyl and ethenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole typically involves multistep organic synthesis techniques. One common method starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The ethenyl and ethenylsulfanyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides or aldehydes, while reduction can produce saturated triazole derivatives.
Applications De Recherche Scientifique
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The ethenyl and ethenylsulfanyl groups can participate in binding interactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethenyl-3-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an ethenylsulfanyl group.
1-Ethenyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both ethenyl and ethenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in a variety of chemical reactions and interactions, making the compound versatile for different applications .
Propriétés
Numéro CAS |
65536-82-5 |
|---|---|
Formule moléculaire |
C6H7N3S |
Poids moléculaire |
153.21 g/mol |
Nom IUPAC |
1-ethenyl-3-ethenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C6H7N3S/c1-3-9-5-7-6(8-9)10-4-2/h3-5H,1-2H2 |
Clé InChI |
RTXDPDDHCULBQS-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=NC(=N1)SC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



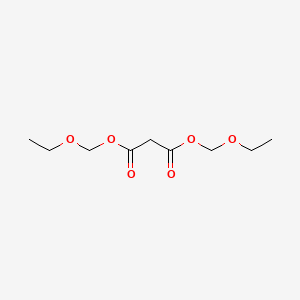

![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

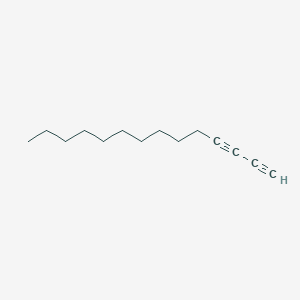
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
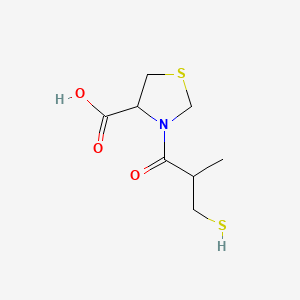
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

